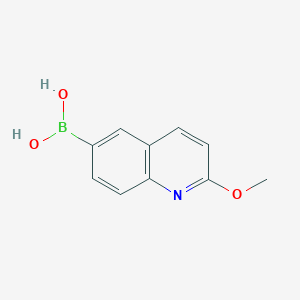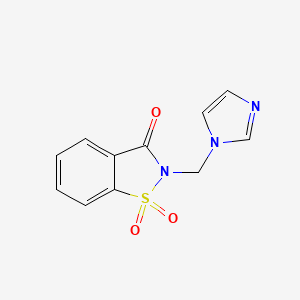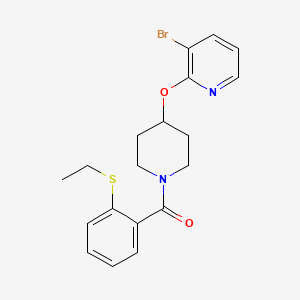
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H21BrN2O2S. It contains a bromopyridin group attached to a piperidin group via an oxygen atom, and a phenyl group attached to the piperidin group via a methanone group.Physical And Chemical Properties Analysis
This compound is likely to be a solid under normal conditions, given its molecular structure . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Crystal Structure Analysis : Compounds structurally similar to the title compound have been analyzed for their crystal structures. For instance, Revathi et al. (2015) examined an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component. This study revealed important details about the crystal packing and intermolecular interactions, highlighting the significance of crystal structure analysis in understanding compound properties (Revathi et al., 2015).
Thermal and Optical Properties : Karthik et al. (2021) explored the thermal, optical, and structural properties of a compound similar to the title molecule. They used various spectroscopic techniques and single crystal X-ray diffraction studies, providing insights into the stability and potential applications of these compounds in different fields (Karthik et al., 2021).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized and evaluated a series of derivatives similar to the title compound for their in vitro antibacterial and antifungal activities. This study highlights the potential use of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthetic Methods : Research by Zheng Rui (2010) focused on the synthesis of similar compounds using straightforward methods, emphasizing the ease of access and potential scalability of these chemical processes (Zheng Rui, 2010).
Neuroprotective Activities : A study by Zhong et al. (2020) on aryloxyethylamine derivatives, structurally related to the title compound, evaluated their neuroprotective effects. The compounds showed significant protection against cell death and ischemic stroke, suggesting their potential application in neuroprotection and treatment of stroke-related conditions (Zhong et al., 2020).
Synthesis of Side Products in Drug Development : Eckhardt et al. (2020) reported the structure of a side product similar to the title compound in the synthesis of new anti-tuberculosis drug candidates. Understanding these side products is crucial for optimizing drug synthesis processes (Eckhardt et al., 2020).
Anticancer Properties : Vinaya et al. (2011) synthesized piperidine derivatives and assessed their antiproliferative activity against human leukemia cells. This research demonstrates the potential of these compounds in cancer therapy (Vinaya et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBMGCXJNFRBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)
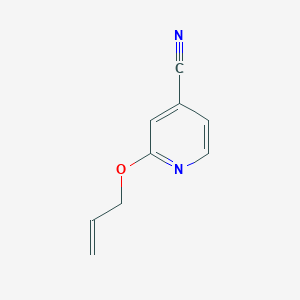
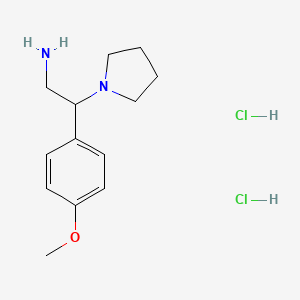
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
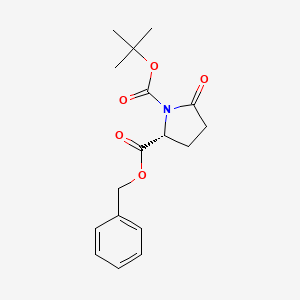

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
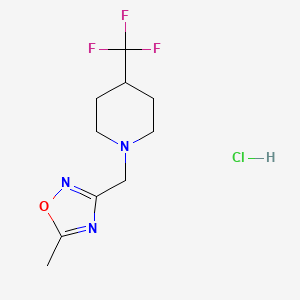
![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)
